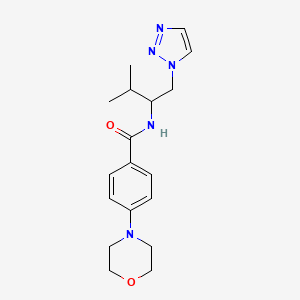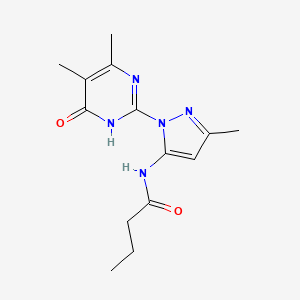![molecular formula C13H21BrN2OSi B2862888 [1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane CAS No. 1795452-14-0](/img/structure/B2862888.png)
[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C is a complex organic molecule featuring a bromine atom, a silicon atom, and a unique ring structure
Mecanismo De Acción
Target of Action
Bromopyrimidines are generally known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Bromopyrimidines typically interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Bromopyrimidines, in general, are known to influence a variety of biochemical pathways, particularly those involving nucleic acid synthesis and metabolism .
Result of Action
Bromopyrimidines are generally known to have significant effects at the molecular and cellular levels, often leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C typically involves multiple steps:
Formation of the initial ring structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination can be performed using bromine or a bromine-containing reagent under controlled conditions.
Incorporation of the silicon-containing group: This step often involves a silylation reaction using a silicon-containing reagent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale cyclization reactions: Utilizing high-efficiency catalysts to form the ring structure.
Continuous bromination processes: Ensuring consistent introduction of the bromine atom.
Automated silylation: Employing automated systems to incorporate the silicon-containing group efficiently.
Análisis De Reacciones Químicas
Types of Reactions
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©H: Similar structure but with a hydrogen atom instead of a silicon-containing group.
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©F: Similar structure but with a fluorine atom instead of a silicon-containing group.
Uniqueness
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C:
Propiedades
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2OSi/c1-12(2,3)18(4,5)17-13(6-7-13)11-15-8-10(14)9-16-11/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNWGZESXBBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2862806.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)










![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/new.no-structure.jpg)
